Dual EZH2/EZH1 Biochemical Potency and Ki Value vs. EZH2-Selective GSK126
UNC1999 inhibits both EZH2 and EZH1 with high potency (IC50 = 2 nM and 45 nM, respectively, in cell-free assays) [1]. In contrast, GSK126 is a selective EZH2 inhibitor (IC50 = 9.9 nM) and lacks significant EZH1 activity [2]. The Ki of UNC1999 for the EZH2 SAM binding site is 4.6 nM [3].
| Evidence Dimension | Biochemical inhibitory potency (IC50, Ki) |
|---|---|
| Target Compound Data | EZH2 IC50 = 2 nM; EZH1 IC50 = 45 nM; Ki (EZH2/SAM) = 4.6 nM |
| Comparator Or Baseline | GSK126 EZH2 IC50 = 9.9 nM (no EZH1 activity); UNC2400 >1000-fold lower potency |
| Quantified Difference | UNC1999 has a 5-fold lower IC50 for EZH2 than GSK126 (2 nM vs 9.9 nM) and is >1000-fold more potent than the inactive analog UNC2400. |
| Conditions | In vitro enzymatic assays using PRC2 complexes, SAM competition, and peptide substrate methylation. |
Why This Matters
The dual EZH2/EZH1 activity is essential for studies in MLL-rearranged leukemia, where EZH1 compensates for EZH2 inhibition, while the lower IC50 for EZH2 vs. GSK126 may reduce the required compound concentration.
- [1] Konze KD, Ma A, Li F, Barsyte-Lovejoy D, Parton T, Macnevin CJ, et al. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1. ACS Chem Biol. 2013;8(6):1324-34. PMID: 23614352. View Source
- [2] Verma SK, Tian X, LaFrance LV, Duquenne C, Suarez DP, Newlander KA, et al. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ACS Med Chem Lett. 2012;3(12):1091-6. PMID: 24900432. View Source
- [3] Chemical Probes Portal. UNC1999: Inhibitor of EZH2 and EZH1. Accessed 2026. View Source
